3-Azepan-2-yl-quinoline
Overview
Description
3-Azepan-2-yl-quinoline is a heterocyclic compound that features a quinoline ring system fused with an azepane moiety. Quinoline, a nitrogen-based heterocyclic aromatic compound, is known for its versatility and significant applications in medicinal and industrial chemistry . The azepane ring, a seven-membered nitrogen-containing ring, adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Azepan-2-yl-quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone, can be adapted to include an azepane ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches to ensure efficiency and sustainability .
Chemical Reactions Analysis
3-Azepan-2-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized quinoline derivatives with potential biological activities.
Scientific Research Applications
3-Azepan-2-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-Azepan-2-yl-quinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
3-Azepan-2-yl-quinoline can be compared with other quinoline derivatives such as:
Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological activities.
Quinazoline: Known for its anticancer properties and use in drug development.
Cinnoline: Exhibits various pharmacological activities, including antimicrobial and anti-inflammatory effects. The uniqueness of this compound lies in the presence of the azepane ring, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(azepan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJLWLQQPJVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393041 | |
Record name | 3-Azepan-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527673-83-2 | |
Record name | 3-Azepan-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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